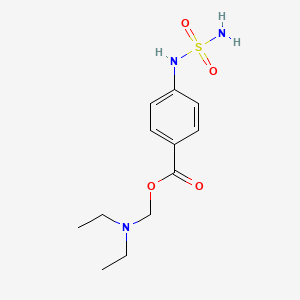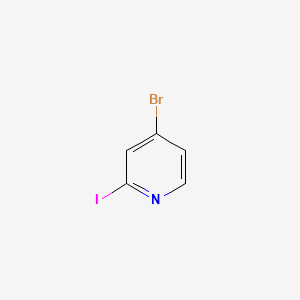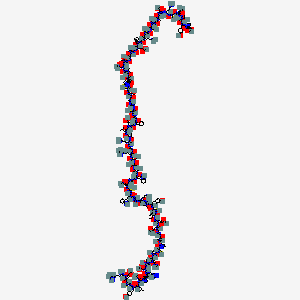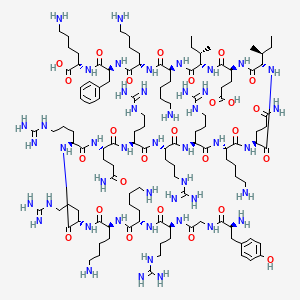
TAT-Gap19
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TAT-Gap19 ist eine Peptidverbindung, die für ihre Fähigkeit bekannt ist, Connexin43-Hemikanäle zu blockieren. Connexin43 ist ein Protein, das Gap Junctions und Hemikanäle bildet, die für die Zell-Zell-Kommunikation von entscheidender Bedeutung sind. This compound zielt speziell auf diese Hemikanäle ab, ohne Gap Junctions zu beeinträchtigen, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung macht .
Präparationsmethoden
This compound wird synthetisiert, indem das Nonapeptid Gap19 mit einer Transaktivator-Sequenz (TAT) aus dem humanen Immundefizienzvirus (HIV) verknüpft wird. Diese TAT-Sequenz verbessert die Membranpermeabilität des Peptids, sodass es Connexin43-Hemikanäle effektiv hemmen kann . Die Synthese beinhaltet Standardtechniken der Peptidsynthese, einschließlich Festphasen-Peptidsynthese, gefolgt von der Reinigung mittels Hochleistungsflüssigkeitschromatographie (HPLC), um eine hohe Reinheit zu erreichen .
Wissenschaftliche Forschungsanwendungen
TAT-Gap19 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Herz-Kreislauf-Forschung: Es wird verwendet, um die Rolle von Connexin43-Hemikanälen bei Herz-Kreislauf-Erkrankungen wie Atherosklerose und Myokardinfarkt zu untersuchen.
Krebsforschung: Die Verbindung wird verwendet, um die Beteiligung von Connexin43 an der Krebsentwicklung und -metastasierung zu untersuchen.
Strahlenbiologie: This compound hat sich als wirksam erwiesen, um strahleninduzierte Schäden an Endothelzellen zu lindern, was es zu einem potenziellen Strahlenschutzmittel macht.
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es spezifisch an Connexin43-Hemikanäle bindet und deren Funktion blockiert. Connexin43-Hemikanäle sind an der Freisetzung von Signalmolekülen wie Adenosintriphosphat (ATP) und Kalziumionen beteiligt, die wichtige Rollen in verschiedenen zellulären Prozessen spielen. Durch die Hemmung dieser Hemikanäle kann this compound zelluläre Reaktionen auf Stress, Entzündungen und Verletzungen modulieren .
Wirkmechanismus
Target of Action
TAT-Gap19 is a specific connexin43 hemichannel (Cx43 HC) inhibitor . Connexin43 (Cx43) is a protein that forms hemichannels and gap junctions in cells . These channels play integral roles in cellular physiology and have been found to be involved in multiple pathophysiological states .
Mode of Action
This compound interacts with its target, the Cx43 hemichannel, by blocking it . This interaction has been demonstrated in various cell types, including astrocytes, cardiomyocytes, and human gingival fibroblasts . The blocking of Cx43 hemichannels by this compound inhibits the release of ATP from cells .
Biochemical Pathways
The blocking of Cx43 hemichannels by this compound affects several biochemical pathways. For instance, it modulates the signaling pathways that drive the activation of hepatic stellate cells in liver fibrosis . It also reduces the production of reactive oxygen species (ROS), DNA damage, cell death, inflammatory responses, and premature cellular senescence .
Pharmacokinetics
The N-terminal transactivator of transcription (TAT) motif in this compound promotes membrane permeability, which increases the inhibitory effect of Gap19 . This property allows this compound to traverse the blood-brain barrier and alleviate liver fibrosis in mice .
Result of Action
The action of this compound results in various molecular and cellular effects. It reduces oxidative stress, cell death, inflammatory responses, and premature cellular senescence . In the context of liver fibrosis, this compound treatment leads to significantly decreased collagen deposition and a reduction in the number of α-SMA-positive cells .
Action Environment
Environmental factors such as radiation can influence the action, efficacy, and stability of this compound. For example, in the presence of ionizing radiation, this compound has been shown to alleviate radiation-induced endothelial cell damage . It is worth noting that the hiv-derived membrane translocation sequence in this compound may induce pro-inflammatory side effects in cells .
Biochemische Analyse
Biochemical Properties
TAT-Gap19 interacts with Cx43 hemichannels, blocking their activity . It has no significant affinity for gap junctions or Panx1 channels . The N-terminal transactivator of transcription (TAT) motif in this compound promotes membrane permeability and increases the inhibitory effect of Gap19 .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to alleviate radiation-induced endothelial cell damage . It reduces the production of reactive oxygen species (ROS), DNA damage, cell death, inflammatory responses, and premature cellular senescence in cells exposed to ionizing radiation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with Cx43 hemichannels. By blocking these hemichannels, this compound can modulate various cellular processes. For example, it has been found to significantly inhibit extracellular ATP release .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. For instance, this compound was found to significantly inhibit extracellular ATP release in primary rat hepatocytes over a period of 6 to 20 days .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, a single injection of this compound produced significant immune signal in the brain 24 hours later . Furthermore, this compound has been shown to significantly reduce infarct volume in animal models of stroke .
Transport and Distribution
The transport and distribution of this compound within cells and tissues is facilitated by its TAT motif, which promotes membrane permeability . This allows this compound to effectively reach and interact with Cx43 hemichannels.
Vorbereitungsmethoden
TAT-Gap19 is synthesized by linking the nonapeptide Gap19 to a transactivator of transcription (TAT) sequence derived from the human immunodeficiency virus. This TAT sequence enhances the membrane permeability of the peptide, allowing it to effectively inhibit connexin43 hemichannels . The synthesis involves standard peptide synthesis techniques, including solid-phase peptide synthesis, followed by purification using high-performance liquid chromatography (HPLC) to achieve high purity .
Analyse Chemischer Reaktionen
TAT-Gap19 fungiert hauptsächlich als Inhibitor und unterliegt unter physiologischen Bedingungen keinen signifikanten chemischen Reaktionen. Seine primäre Interaktion findet mit Connexin43-Hemikanälen statt, wo es bindet und deren Funktion hemmt. Das Peptid interagiert nicht signifikant mit anderen Proteinen oder unterliegt gängigen chemischen Reaktionen wie Oxidation, Reduktion oder Substitution .
Vergleich Mit ähnlichen Verbindungen
TAT-Gap19 ist einzigartig in seiner Spezifität für Connexin43-Hemikanäle. Weitere ähnliche Verbindungen sind:
Carbenoxolon: Ein allgemeiner Hemmstoff für Hemikanäle und Gap Junctions, der mehrere Connexin-Typen beeinflusst.
This compound zeichnet sich durch seine hohe Spezifität und seine Fähigkeit aus, die Blut-Hirn-Schranke zu überwinden, was es besonders nützlich für neurologische Studien macht .
Eigenschaften
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C119H212N46O26/c1-5-67(3)93(111(188)160-78(34-14-20-56-124)100(177)152-77(33-13-19-55-123)106(183)163-88(65-69-28-8-7-9-29-69)110(187)162-87(113(190)191)35-15-21-57-125)165-109(186)86(48-51-92(170)171)161-112(189)94(68(4)6-2)164-108(185)85(47-50-90(128)168)159-99(176)76(32-12-18-54-122)151-101(178)79(37-23-59-142-115(131)132)154-103(180)81(39-25-61-144-117(135)136)155-104(181)82(40-26-62-145-118(137)138)157-107(184)84(46-49-89(127)167)158-105(182)83(41-27-63-146-119(139)140)156-102(179)80(38-24-60-143-116(133)134)153-98(175)75(31-11-17-53-121)150-97(174)74(30-10-16-52-120)149-96(173)73(36-22-58-141-114(129)130)148-91(169)66-147-95(172)72(126)64-70-42-44-71(166)45-43-70/h7-9,28-29,42-45,67-68,72-88,93-94,166H,5-6,10-27,30-41,46-66,120-126H2,1-4H3,(H2,127,167)(H2,128,168)(H,147,172)(H,148,169)(H,149,173)(H,150,174)(H,151,178)(H,152,177)(H,153,175)(H,154,180)(H,155,181)(H,156,179)(H,157,184)(H,158,182)(H,159,176)(H,160,188)(H,161,189)(H,162,187)(H,163,183)(H,164,185)(H,165,186)(H,170,171)(H,190,191)(H4,129,130,141)(H4,131,132,142)(H4,133,134,143)(H4,135,136,144)(H4,137,138,145)(H4,139,140,146)/t67-,68-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,93-,94-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNCFPIRTLVJPY-LJFAJSDSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C119H212N46O26 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2703.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
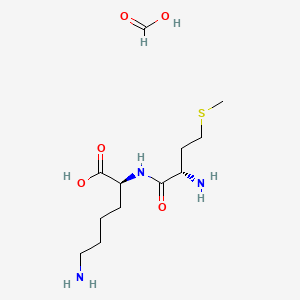

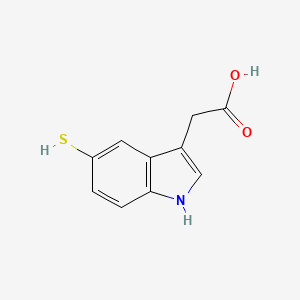
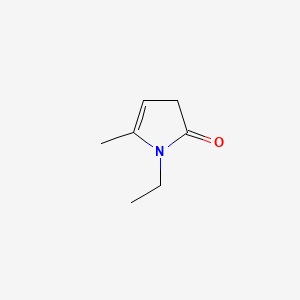
![Methyl 2,3-dihydroxy-4-[(2-hydroxy-4-methoxy-6-propylbenzoyl)oxy]-6-propylbenzoate](/img/structure/B561528.png)
![1-[2-[2-[2-[2-(2-Butoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]octane](/img/structure/B561529.png)
![(17R)-17-[(E,2R,5S)-5,6-dimethyloct-6-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B561532.png)
![methyl 2-[(1R,2R,4aS,8aS)-2-acetyloxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]acetate](/img/structure/B561533.png)
